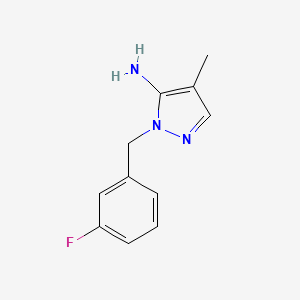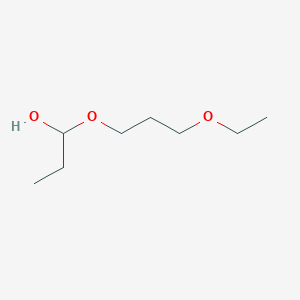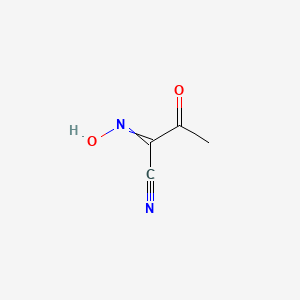![molecular formula C48H20 B1507149 pentadecacyclo[34.10.1.123,27.02,34.03,8.04,32.05,29.06,26.07,12.09,46.013,25.016,24.017,22.037,42.043,47]octatetraconta-1(46),2(34),3,5,7(12),8,10,13(25),14,16(24),17,19,21,23(48),26,28,30,32,35,37,39,41,43(47),44-tetracosaene CAS No. 362051-19-2](/img/structure/B1507149.png)
pentadecacyclo[34.10.1.123,27.02,34.03,8.04,32.05,29.06,26.07,12.09,46.013,25.016,24.017,22.037,42.043,47]octatetraconta-1(46),2(34),3,5,7(12),8,10,13(25),14,16(24),17,19,21,23(48),26,28,30,32,35,37,39,41,43(47),44-tetracosaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene is a complex polycyclic aromatic hydrocarbon (PAH) with the molecular formula C48H20 . This compound is characterized by its extensive system of conjugated double bonds, which contribute to its stability and unique chemical properties. It contains multiple aromatic rings, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of suitable precursors under high-temperature conditions to form the polycyclic structure. Specific reaction conditions, such as the choice of catalysts and solvents, play a crucial role in determining the yield and purity of the final product . Industrial production methods may involve large-scale cyclization reactions, often optimized for efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of partially hydrogenated products.
Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Research on its biological activity includes studies on its potential mutagenic and carcinogenic effects.
Medicine: Investigations into its potential therapeutic applications, such as its use in drug delivery systems, are ongoing.
Wirkmechanismus
The mechanism of action of Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules. The pathways involved in its biological activity are still under investigation, with studies focusing on its potential to induce oxidative stress and DNA damage .
Vergleich Mit ähnlichen Verbindungen
Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene can be compared with other polycyclic aromatic hydrocarbons, such as:
Coronene: A simpler PAH with fewer aromatic rings.
Benzo[a]pyrene: Known for its carcinogenic properties.
Perylene: Another PAH with applications in organic electronics.
The uniqueness of Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene lies in its larger and more complex structure, which provides distinct chemical and physical properties .
Eigenschaften
IUPAC Name |
pentadecacyclo[34.10.1.123,27.02,34.03,8.04,32.05,29.06,26.07,12.09,46.013,25.016,24.017,22.037,42.043,47]octatetraconta-1(46),2(34),3,5,7(12),8,10,13(25),14,16(24),17,19,21,23(48),26,28,30,32,35,37,39,41,43(47),44-tetracosaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H20/c1-3-7-27-25(5-1)29-11-13-31-33-15-16-34-32-14-12-30-26-6-2-4-8-28(26)36-20-24-18-22-10-9-21-17-23-19-35(27)41(29)43(31)39(23)47-37(21)38(22)48(46(34)45(33)47)40(24)44(32)42(30)36/h1-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKESOKPCTKLASL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC5=C6C4=C(C=C3)C7=C8C6=C9C(=C5)C=CC1=CC2=C3C4=C(C=CC5=C4C(=C2)C2=CC=CC=C52)C(=C8C3=C19)C=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50723974 |
Source


|
| Record name | Difluorantheno[4,3,2-abc:2',3',4'-klm]coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362051-19-2 |
Source


|
| Record name | Difluorantheno[4,3,2-abc:2',3',4'-klm]coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5]Cycloparaphenylene](/img/structure/B1507085.png)
![Benzene, 2,3-difluoro-1-propoxy-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-](/img/structure/B1507088.png)

![(3aR,4S,7R,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1507094.png)
![3-Bromo-2-methylthieno[2,3-c]pyridine](/img/structure/B1507100.png)






